Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of commercially available 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate. This reaction proceeds smoothly to provide the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted reactions to enhance reaction rates and yields . The use of tandem catalysts, such as XPhosPdG2/XPhos, can also be employed to avoid side reactions and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the difluoromethoxy and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The compound’s unique photophysical properties make it suitable for use in optical applications, such as fluorescent probes and organic light-emitting devices.
Biological Research: It has been studied for its interactions with various molecular targets, including ATF4 and NF-kB proteins, which are involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis by interacting with the NF-kB inflammatory pathway . This inhibition reduces the expression of stress markers and apoptosis-related proteins, thereby exerting its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound shares a similar core structure but lacks the difluoromethoxyphenyl group, which may result in different chemical properties and applications.
Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate:
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and broad range of applications.
Properties
Molecular Formula |
C17H12F5N3O3 |
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Molecular Weight |
401.29 g/mol |
IUPAC Name |
ethyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H12F5N3O3/c1-2-27-15(26)11-8-23-25-13(17(20,21)22)7-12(24-14(11)25)9-3-5-10(6-4-9)28-16(18)19/h3-8,16H,2H2,1H3 |
InChI Key |
RSJVQGVBCYJOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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